BENGHE Foundational & Exploratory

Check Availability & Pricing

Unveiling the Molecular Architecture of
Rauvotetraphylline A: A Spectroscopic
Approach

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Rauvotetraphylline A

Cat. No.: B15589011

A comprehensive guide to the structural elucidation of the indole alkaloid Rauvotetraphylline
A, detailing the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
(MS) techniques. This document is intended for researchers, scientists, and professionals in
the field of drug development and natural product chemistry.

The quest for novel therapeutic agents has consistently driven chemists to explore the vast
structural diversity of natural products. Among these, indole alkaloids represent a prominent
class of compounds with a wide array of biological activities. Rauvotetraphylline A, a
monoterpene indole alkaloid isolated from Rauvolfia tetraphylla, is one such molecule whose
intricate structure has been pieced together through modern spectroscopic methods. This
technical guide provides an in-depth analysis of the spectroscopic data that were instrumental
in the definitive structural elucidation of Rauvotetraphylline A.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provided the initial crucial piece of information: the
molecular formula of Rauvotetraphylline A.
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Parameter Value

lonization Mode ESI (positive)
Measured m/z 343.2024 [M+H]*
Calculated m/z for C20H27N203 343.2021

This high-resolution measurement unequivocally established the molecular formula as
C20H26N203, indicating a specific degree of unsaturation and providing a foundational
constraint for the subsequent NMR analysis.[1]

'H and **C Nuclear Magnetic Resonance (NMR) Data

The structural backbone and the intricate stereochemistry of Rauvotetraphylline A were
elucidated through a combination of one- and two-dimensional NMR experiments. The *H NMR
spectrum revealed the presence of an O-substituted indole moiety, an ethylidene group, an N-
methyl group, and several oxygenated methylene and methine protons.[1] The 3C NMR
spectrum, in conjunction with DEPT experiments, identified a total of 20 carbon signals, which
were categorized into methyl, methylene, methine, and quaternary carbons, perfectly aligning
with the proposed molecular formula.

Table 1: *H NMR (500 MHz, CDCIs) and 3C NMR (125 MHz, CDClIs) Data for
Rauvotetraphylline A
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Position oC (ppm) OH (ppm, J in Hz)

2 134.9

3 55.4 3.25 (m)

5 52.8 3.15 (m), 2.85 (m)

6 21.7 1.95 (m), 1.85 (m)

7 109.8

8 127.9 7.11 (d, 8.5)

9 110.8 6.62 (dd, 8.5, 2.0)

10 150.9

11 102.7 6.82 (d, 2.0)

12 130.5

13 142.9

14 34.7 2.10 (m)

15 275 2.25 (m)

16 50.1 2.65 (m)

17 66.2 4.08 (d, 13.4), 4.04 (d, 13.4)

18 12.3 1.16 (d, 6.3)

19 121.5 5.51 (q, 6.3)

20 132.8

21 605 3.57 (dd, 11.1, 4.0), 3.32 (dd,
11.1, 10.6)

N-CHs 42.7 2.47 (s)

Experimental Protocols
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The successful elucidation of Rauvotetraphylline A's structure hinged on meticulous
experimental procedures for its isolation and the subsequent acquisition of high-quality
spectroscopic data.

Isolation of Rauvotetraphylline A

The aerial parts of Rauvolfia tetraphylla were subjected to an exhaustive extraction and
fractionation process to yield the pure compound.
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Aerial Parts of Rauvolfia tetraphylla

:

Extraction with 95% EtOH

'

Crude Extract

:

Suspension in H20 and Partition with EtOAc

:

EtOAc Fraction

'

Silica Gel Column Chromatography

:

Elution with CHCIs-MeOH Gradient

:

Fractions Collected

:

Sephadex LH-20 Column Chromatography

'

Elution with MeOH

Rauvotetraphylline A (Pure)

Click to download full resolution via product page

Caption: Isolation workflow for Rauvotetraphylline A.
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Spectroscopic Analysis

e NMR Spectroscopy: H NMR, 13C NMR, COSY, HSQC, HMBC, and ROESY spectra were
recorded on a Bruker AV-500 spectrometer. Chemical shifts (8) are reported in parts per
million (ppm) and referenced to the residual solvent signals (CDClIs: dH 7.26, 6C 77.0).

o Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
was performed on a Waters Q-TOF Premier mass spectrometer.

Structural Confirmation through 2D NMR
Correlations

Two-dimensional NMR experiments were paramount in assembling the molecular fragments
and establishing the final structure of Rauvotetraphylline A. Key correlations from HMBC
(Heteronuclear Multiple Bond Correlation) and ROESY (Rotating-frame Overhauser Effect
Spectroscopy) experiments provided the necessary long-range connectivity and spatial
proximity information.

The HMBC spectrum was crucial for connecting the quaternary carbons and establishing the
overall carbon skeleton. For instance, correlations from the N-methyl protons to C-3 and C-5,
and from the olefinic proton H-19 to C-3 and C-21, were pivotal in defining the core structure.

The stereochemistry of the C-19 to C-20 double bond was determined to be E-configuration
based on key ROESY correlations. The observation of a cross-peak between the methyl

protons at C-18 and the proton at C-15, as well as a correlation between the olefinic proton H-
19 and the methylene protons at C-21, confirmed this geometry.[1]
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Caption: Key HMBC and ROESY correlations for Rauvotetraphylline A.

Conclusion

The structural elucidation of Rauvotetraphylline A serves as a classic example of the power of
modern spectroscopic techniques in natural product chemistry. Through the synergistic
application of high-resolution mass spectrometry and an array of one- and two-dimensional
NMR experiments, the molecular formula, planar structure, and relative stereochemistry of this
complex indole alkaloid were unambiguously determined. This detailed spectroscopic roadmap
not only provides a definitive structural proof but also serves as a valuable reference for the
characterization of related natural products. The complete assignment of its spectral data is a
crucial first step towards understanding its biosynthetic pathways and exploring its potential
pharmacological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. html.rhhz.net [html.rhhz.net]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15589011?utm_src=pdf-body-img
https://www.benchchem.com/product/b15589011?utm_src=pdf-body
https://www.benchchem.com/product/b15589011?utm_src=pdf-body
https://www.benchchem.com/product/b15589011?utm_src=pdf-custom-synthesis
https://html.rhhz.net/YYTRCW/html/2012/2/1518342258403-437586944.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Unveiling the Molecular Architecture of
Rauvotetraphylline A: A Spectroscopic Approach]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15589011#spectroscopic-data-nmr-ms-
for-rauvotetraphylline-a-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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